![molecular formula C12H12BrN3 B1520684 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 916423-54-6](/img/structure/B1520684.png)
3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Overview
Description
The compound “3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains a pyrazolo[4,3-c]pyridine core with a bromophenyl group attached . Pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions .
Molecular Structure Analysis
The pyrazolo[4,3-c]pyridine core of the molecule is a fused bicyclic structure with three nitrogen atoms. This structure is aromatic, stable, and flat . The bromophenyl group is likely to add steric bulk and could influence the reactivity and properties of the molecule.Scientific Research Applications
Tuning Photophysical Properties
- Color Tuning in Iridium Tetrazolate Complexes : Studies on heteroleptic mononuclear cyclometalated iridium(III) complexes, including bromo-containing species, have shown significant variation in redox and emission properties. These complexes, similar in structure to the compound , are used for applications like organic light-emitting devices and biological labeling (Stagni et al., 2008).
Anticancer Applications
- Antiproliferative Agents : Novel pyrazole derivatives have been synthesized and shown to possess cytotoxic effects against breast cancer and leukemia cells. These compounds, structurally similar to the given chemical, indicate potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Synthesis of Heterocyclic Compounds
- Coumarin-based Heterocycles : Research involving the synthesis of various heterocyclic derivatives from 3-bromoacetylcoumarin has shown potential in creating compounds with significant anticancer activity. This underscores the relevance of bromo-containing heterocycles in pharmaceutical research (Mohareb & MegallyAbdo, 2015).
Molecular Structure Analysis
- Hydrogen-bonded Dimer Formation : Studies on similar compounds, like 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, have provided insights into the formation of hydrogen-bonded dimers and molecular ladders. This research is crucial for understanding molecular interactions in solid-state chemistry (Quiroga et al., 2010).
Self-Assembly and Metal Coordination
- Metal Coordination Geometry in Self-Assembly : The design and synthesis of ligands for metal coordination, as demonstrated in studies involving pyrazolyl/pyridine fragments, highlight the role of such compounds in constructing complex architectures like double helicate and cage complexes (Paul et al., 2000).
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-4-2-1-3-8(10)12-9-7-14-6-5-11(9)15-16-12/h1-4,14H,5-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJNEPWUKQMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661572 | |
Record name | 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916423-54-6 | |
Record name | 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916423-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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